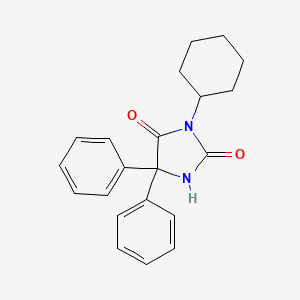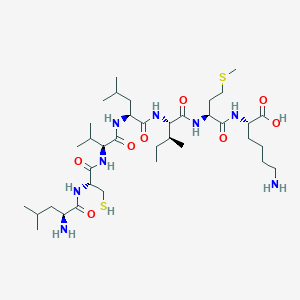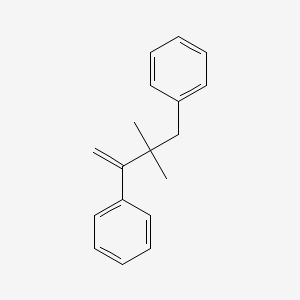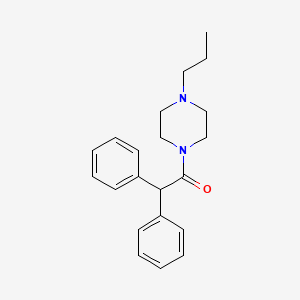
Piperazine, 1-(diphenylacetyl)-4-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(diphenylacetyl)-4-propyl- is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(diphenylacetyl)-4-propyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic synthesis. For example, the condensation of monoethanolamine (MEA) at high pressures and temperatures in the presence of a nickel-copper catalyst can yield piperazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(diphenylacetyl)-4-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Piperazine, 1-(diphenylacetyl)-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic and antidepressant properties.
Industry: Used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-propyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly useful in the treatment of parasitic infections.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler derivative with similar biological activities.
Piperidine: Another nitrogen-containing heterocycle with similar pharmacological properties.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in similar applications.
Uniqueness
Piperazine, 1-(diphenylacetyl)-4-propyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .
Propiedades
Número CAS |
798564-32-6 |
|---|---|
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H26N2O/c1-2-13-22-14-16-23(17-15-22)21(24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 |
Clave InChI |
XOUURCOZKNEHIM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)



![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
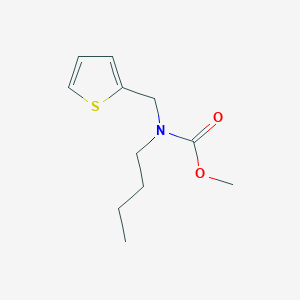
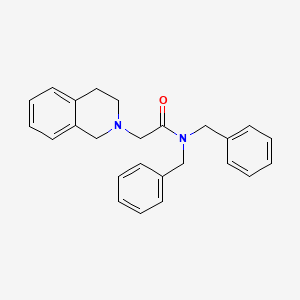

![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
